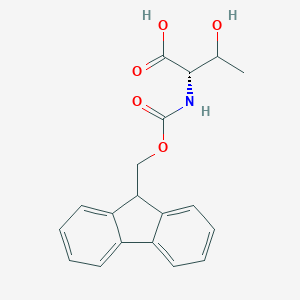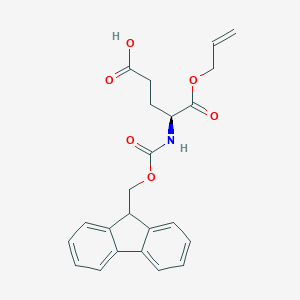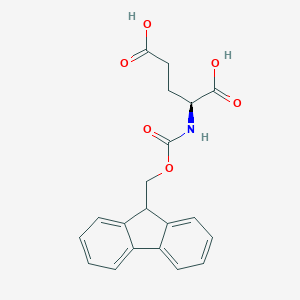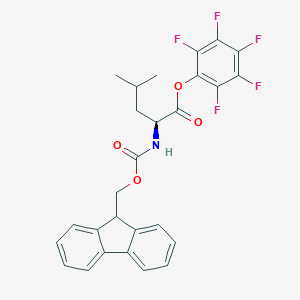
Fmoc-allo-thr-OH
Overview
Description
Fmoc-allo-thr-OH, also known as Fmoc-O-tert-butyl-L-threonine, is a derivative of threonine . It is commonly used as an amino acid building block in peptide synthesis . The Fmoc group is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
This compound can be synthesized via solid-phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Molecular Structure Analysis
The molecular formula of this compound is C23H27NO5 . Its molecular weight is 397.46 . The SMILES string representation isCC@H(C)C)C@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis
This compound can be used to synthesize chlorofusin analogues . It can also serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Physical And Chemical Properties Analysis
This compound is a solid compound . Its density is 1.2±0.1 g/cm3 . The boiling point is 581.7±50.0 °C at 760 mmHg .Scientific Research Applications
Asymmetric Synthesis : Fmoc-allo-thr-OH is utilized in the asymmetric synthesis of marine peptide derivatives, such as callipeltin O and Q. It is synthesized using chiral Ni(II) complex-assisted α-epimerization methodology (Tokairin et al., 2018).
Solid-Phase Peptide Synthesis (SPPS) : It's employed in solid-phase synthesis of carbonylated peptides, showcasing its versatility in incorporating modified amino acid derivatives into peptides (Waliczek et al., 2015).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including this compound, are used to create antibacterial and anti-inflammatory biomedical materials. These nanoassemblies exhibit significant antibacterial capabilities and are not cytotoxic to mammalian cells (Schnaider et al., 2019).
Supramolecular Hydrogels : this compound is involved in the formation of supramolecular hydrogels, particularly for antimicrobial applications. These hydrogels demonstrate changes in morphology and properties when combined with various substances (Croitoriu et al., 2021).
Self-Assembly in Nanotechnology : The compound plays a role in the controlled morphological changes in self-assembled structures, which is significant for designing novel architectures in material science and nanotechnology (Kshtriya et al., 2021).
Peptide Prodrugs : It is used in the synthesis of phosphothreonine-containing peptide prodrugs, showcasing its utility in the preparation of complex peptide structures (Qian et al., 2014).
Functional Materials Fabrication : Fmoc-modified amino acids and short peptides, including this compound, are crucial bio-inspired building blocks for fabricating functional materials. Their inherent properties promote the association of building blocks, enabling diverse applications (Tao et al., 2016).
Mechanism of Action
Target of Action
Fluorenylmethyloxycarbonyl-allo-threonine, also known as Fmoc-allo-thr-OH, is primarily used as a protecting group for amines in the process of peptide synthesis . The primary targets of this compound are the amine groups present in amino acids and peptides .
Mode of Action
The fluorenylmethyloxycarbonyl group (Fmoc) can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid which is neutralized by the base .
Biochemical Pathways
The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread . . This process is crucial in the biochemical pathway of peptide synthesis.
Result of Action
The introduction of the Fmoc group to amines results in the protection of these amines during peptide synthesis . This allows for the step-by-step assembly of the peptide chain, one amino acid at a time . After the peptide has been assembled, the Fmoc group is removed, yielding the desired peptide .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Fmoc group is base-labile, meaning it is rapidly removed in basic conditions . Additionally, the fluorenyl group is highly fluorescent, which can be utilized for analysis by reversed phase high-performance liquid chromatography . This requires that excess fmoc-cl be removed before an analysis of fluorescence .
Safety and Hazards
Future Directions
Fmoc-allo-thr-OH, as a simple bio-inspired building block, has shown distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . It is expected to find more applications in the fabrication of functional materials .
Relevant Papers A paper titled “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” provides a comprehensive review of the self-organization and applications of Fmoc-modified simple biomolecules .
properties
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-GTNSWQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)
![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)





